2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide
Descripción
Propiedades
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPUOVMFTHHJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide is a thiazolo-pyridazin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, molecular docking studies, and empirical data from biological assays.
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 377.91 g/mol
- Purity : Typically 95% as per supplier specifications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of thiazolo and pyridazin rings followed by acetamide functionalization. This synthetic route is crucial for achieving the desired biological activity and structural integrity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various thiazolo-pyridazin derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against specific pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide | E. coli | 32 µg/mL |
| 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide | S. aureus | 16 µg/mL |
The compound exhibited significant activity against both Escherichia coli and Staphylococcus aureus , indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies using the MTT assay have revealed promising anticancer properties. The following table summarizes the results:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide | HeLa (cervical cancer) | 15 µM |
| 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide | MCF-7 (breast cancer) | 20 µM |
These findings indicate that the compound has a moderate anticancer effect, with lower activity compared to standard chemotherapeutics such as doxorubicin and cisplatin .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various biological targets. The compound demonstrated a strong binding affinity to the A3 adenosine receptor , with a Ki value of approximately 18 nM, indicating high selectivity for this receptor over others . This suggests that the compound may act through modulation of adenosine signaling pathways, which are crucial in cancer progression and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo-pyridazin derivatives:
- Antimicrobial Efficacy : A study by Xia et al. demonstrated that derivatives similar to our compound showed enhanced antimicrobial activity when halogenated at specific positions on their phenyl rings.
- Cancer Treatment : Raghavendra et al. reported that compounds with acetamide substitutions exhibited improved anticancer properties by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Key Structural Variations:
7-Substituent :
- Target : 4-Chlorophenyl (electron-withdrawing, lipophilic).
- Compound 1 : 4-Fluorophenyl (smaller, more electronegative) .
- Compounds 3 & 7 : 2-Thienyl (heteroaromatic, polarizable) .
Acetamide Group: Target: N-Cyclohexyl (non-aromatic, enhances lipophilicity). Compounds 1, 3, 7: N-(4-Chlorophenyl) (aromatic, planar, π-π interaction capable).
Data Table of Similar Compounds
*CAS number provided instead of ChemSpider ID.
Implications of Structural Differences
- Electron Effects: The 4-chlorophenyl group in the target compound may enhance electrophilicity at the pyridazinone core compared to the 4-fluorophenyl (Compound 1) or thienyl (Compounds 3, 7) groups.
- Solubility : Thienyl-substituted compounds (3, 7) may exhibit better aqueous solubility due to sulfur’s polarizability, whereas the target’s chloro and cyclohexyl groups favor lipid-rich environments.
Research Findings and Limitations
While the provided evidence lacks direct pharmacological or kinetic data for the target compound, structural insights can be extrapolated:
- Synthetic Accessibility : The N-cyclohexylacetamide moiety may require tailored synthetic routes compared to aromatic analogs, as seen in the maleimide-based cyclization methods for related compounds .
- Crystallography : SHELXL-based refinements (as described in ) are critical for resolving conformational details of such heterocyclic systems.
Limitations :
- No experimental data (e.g., IC₅₀, solubility) are available for the target compound.
- The impact of the cyclohexyl group on metabolic stability remains speculative without in vitro/in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
